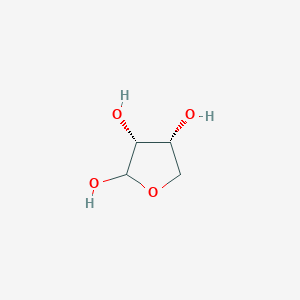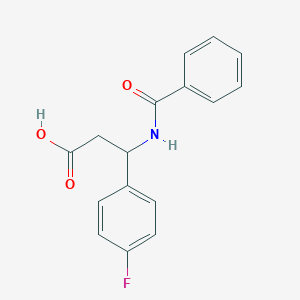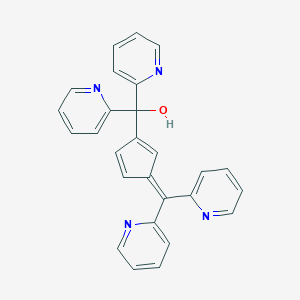
Diethylene glycol abietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol abietate (DEGA) is a chemical compound that is widely used in scientific research. It is a derivative of abietic acid, which is a natural resin acid found in coniferous trees. DEGA is commonly used as a solvent, plasticizer, and emulsifier in various laboratory applications. It has also been studied for its potential therapeutic properties in the treatment of certain medical conditions.
Mécanisme D'action
The mechanism of action of Diethylene glycol abietate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, Diethylene glycol abietate has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Diethylene glycol abietate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Diethylene glycol abietate has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylene glycol abietate has several advantages as a solvent and plasticizer in laboratory experiments. It is relatively non-toxic and has low volatility, which makes it easy to handle and store. It is also compatible with a wide range of organic solvents and materials. However, Diethylene glycol abietate has some limitations as well. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, it may not be suitable for use in experiments involving living organisms due to its potential toxicity.
Orientations Futures
There are several potential future directions for research on Diethylene glycol abietate. One area of interest is its potential therapeutic applications in the treatment of cancer and other medical conditions. Further studies are needed to elucidate the mechanisms of action of Diethylene glycol abietate and to determine its safety and efficacy in humans. Additionally, research on the synthesis and properties of Diethylene glycol abietate derivatives may lead to the development of new materials with unique properties and applications.
Méthodes De Synthèse
Diethylene glycol abietate can be synthesized through the esterification of abietic acid with diethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, viscous liquid that is soluble in a variety of organic solvents.
Applications De Recherche Scientifique
Diethylene glycol abietate has a wide range of applications in scientific research. It is commonly used as a solvent for the dissolution of various compounds, including drugs and polymers. It is also used as a plasticizer in the production of various materials, such as films, coatings, and adhesives. Additionally, Diethylene glycol abietate has been studied for its potential therapeutic properties in the treatment of cancer, inflammation, and other medical conditions.
Propriétés
Numéro CAS |
10107-99-0 |
|---|---|
Nom du produit |
Diethylene glycol abietate |
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
Clé InChI |
PXVVQEJCUSSVKQ-XWVZOOPGSA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
Autres numéros CAS |
10107-99-0 |
Synonymes |
(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



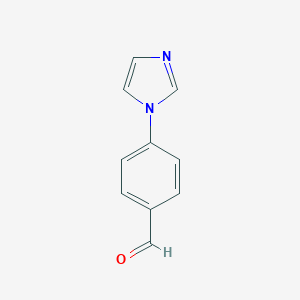
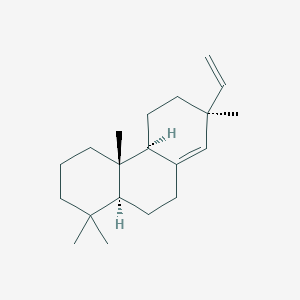
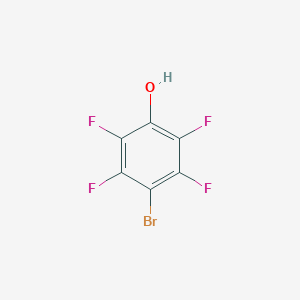



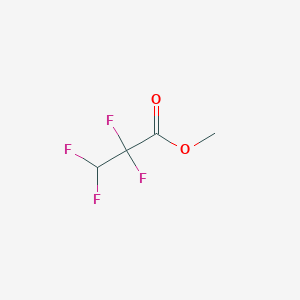

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
